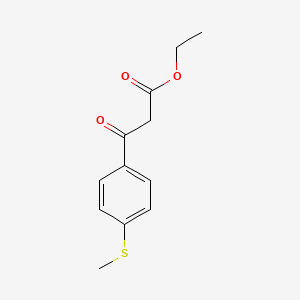
2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a quinazolinone moiety, suggests potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.
Reduction: Reduction reactions could potentially target the carbonyl group in the quinazolinone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activity, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, compounds with quinazolinone structures have been studied for their potential anticancer, anti-inflammatory, and antiviral activities. This compound could be explored for similar therapeutic applications.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The quinazolinone moiety may interact with other molecular targets, such as kinases or receptors, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
The uniqueness of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lies in its combined sulfonamide and quinazolinone structure, which may confer a distinct spectrum of biological activities and potential therapeutic applications.
特性
IUPAC Name |
2,5-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJUUVKQNNCSSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)



![2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2395130.png)

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)
